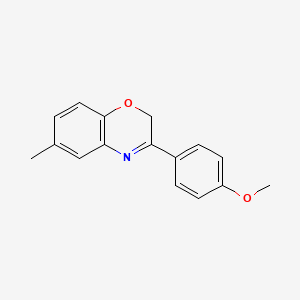

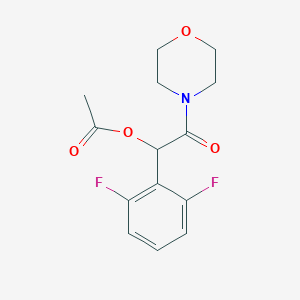

![molecular formula C15H12N2O2 B2505365 N-[2-(1,3-苯并噁唑-2-基)苯基]乙酰胺 CAS No. 176693-70-2](/img/structure/B2505365.png)

N-[2-(1,3-苯并噁唑-2-基)苯基]乙酰胺

描述

Comprehensive Analysis of N-[2-(1,3-Benzoxazol-2-yl)phenyl]acetamide

The compound N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse pharmacological activities and are often explored for their therapeutic potential. Although the specific compound is not directly studied in the provided papers, related compounds with benzoxazole moieties and acetamide groups are frequently investigated for their biological activities, such as antimicrobial, anticonvulsant, and receptor antagonist properties .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the cyclization of ortho-substituted phenols with amides or carboxylic acids. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives and their subsequent silylation to form silaheterocyclic benzoxazasiloles demonstrates the chemical manipulations possible with the core structure . Similarly, the synthesis of N-substituted acetamides with various functional groups indicates the versatility of the acetamide moiety in chemical synthesis . These methods could potentially be adapted for the synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The acetamide group attached to the benzene ring contributes to the compound's reactivity and potential for further functionalization. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structures of these compounds, as seen in the studies of silylated N-(2-hydroxyphenyl)acetamide derivatives . The molecular structure influences the biological activity and interaction with biological targets, as demonstrated by the structure-activity relationship studies in the provided papers .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including silylation, amidation, and transsilylation, as evidenced by the research on related compounds . These reactions can significantly alter the physical and chemical properties of the molecules, leading to new compounds with potential biological activities. The reactivity of the acetamide group, in particular, allows for the introduction of different substituents, which can be tailored to target specific biological receptors or pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzoxazole core and the acetamide group. These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The crystal structures of related compounds provide insight into the intermolecular interactions that can affect the compound's solid-state properties and its behavior in biological systems . The bioactivity of these compounds, such as their antimicrobial and receptor antagonist activities, is also a direct result of their chemical properties .

科学研究应用

抗肿瘤活性

研究已经探索了苯并噁唑衍生物的合成和抗肿瘤活性评价。例如,合成了苯并噁唑-2-基)苯基]乙酰胺衍生物,并对人类肿瘤细胞系进行了筛选,显示出对某些癌细胞系有显著的抗癌活性 (Yurttaş, Tay, & Demirayak, 2015)。

杂环化合物的合成和性质

N-(2-羟基苯基)乙酰胺与甲基(有机基)二氯硅烷的相互作用导致硅杂环苯并噁唑硅烯的形成,展示了该化合物在合成和研究具有潜在应用于材料科学的新杂环化合物中的实用性 (Lazareva et al., 2017)。

抗菌和抗炎活性

从N-[2-(1,3-苯并噁唑-2-基)苯基]乙酰胺衍生的苯并噁唑化合物已被合成并测试其抗菌和抗炎活性。这些化合物显示出明显的爪肿胀减少,表明具有抗炎特性,并且已经评估了抗菌活性,尽管它们在1000μg/孔的浓度下没有活性 (Thomas, Geetha, & Murugan, 2009)。

合成和抗菌活性

另一项研究合成了2-溴-N-(苯基磺酰)乙酰胺的磺胺衍生物并测试了它们的抗菌活性。合成的化合物显示出良好的抗菌活性,其中一些化合物对大多数菌株表现出高活性 (Fahim & Ismael, 2019)。

分子对接和理论研究

对一些抗疟疾磺胺类化合物进行了理论研究和分子对接研究,作为潜在的COVID-19药物,利用计算计算。这些研究为苯并噁唑衍生物的反应性和潜在的治疗应用提供了见解 (Fahim & Ismael, 2021)。

属性

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10(18)16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)19-15/h2-9H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDUXNCIVBNURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)

![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)